molecular formula C12H10ClNO B1370756 2-(4-Chlorophenyl)-6-methoxypyridine CAS No. 486455-36-1

2-(4-Chlorophenyl)-6-methoxypyridine

Cat. No.: B1370756
CAS No.: 486455-36-1
M. Wt: 219.66 g/mol
InChI Key: QWGMGGPZVHYDPH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-methoxypyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with a 4-chlorophenyl group and a methoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-6-methoxypyridine typically involves the reaction of 4-chlorobenzaldehyde with 2-methoxypyridine in the presence of a base such as potassium carbonate. The reaction is often carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding pyridine N-oxides.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of reduced pyridine derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents using reagents like sodium iodide in acetone.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-6-methoxypyridine in biological systems involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    2-(4-Bromophenyl)-6-methoxypyridine: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.

    2-(4-Fluorophenyl)-6-methoxypyridine: Contains a fluorine atom, potentially affecting its pharmacokinetic properties.

    2-(4-Methylphenyl)-6-methoxypyridine: The presence of a methyl group can influence its chemical behavior and interactions.

Uniqueness: 2-(4-Chlorophenyl)-6-methoxypyridine is unique due to the presence of the chlorine atom, which can significantly impact its chemical reactivity and biological interactions. The methoxy group at the 6-position also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-15-12-4-2-3-11(14-12)9-5-7-10(13)8-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGMGGPZVHYDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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